2-hydroxy-2-thiophen-3-ylacetonitrile
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Overview
Description
2-hydroxy-2-thiophen-3-ylacetonitrile is an optically active cyanohydrin that can be synthesized using the (S)-hydroxynitrile lyase from Manihot esculenta . This compound is characterized by its unique structure, which includes a thiophene ring substituted with a hydroxy and a nitrile group. The molecular formula is C6H5NOS, and it has a monoisotopic mass of 139.00918 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-hydroxy-2-thiophen-3-ylacetonitrile can be synthesized through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the use of (S)-hydroxynitrile lyase from Manihot esculenta to produce the optically active cyanohydrin .
Industrial Production Methods: Industrial production methods for hydroxy-thiophen-3-yl-acetonitrile are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-hydroxy-2-thiophen-3-ylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-hydroxy-2-thiophen-3-ylacetonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of hydroxy-thiophen-3-yl-acetonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
2-hydroxy-2-thiophen-3-ylacetonitrile can be compared with other similar compounds, such as:
2-Hydroxy-2-(pyridin-3-yl)acetonitrile: This compound has a similar structure but contains a pyridine ring instead of a thiophene ring.
2-Hydroxy-2-(furan-3-yl)acetonitrile: This compound features a furan ring, offering different chemical properties and reactivity.
Properties
Molecular Formula |
C6H5NOS |
---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
2-hydroxy-2-thiophen-3-ylacetonitrile |
InChI |
InChI=1S/C6H5NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H |
InChI Key |
VQBQLZSERGUMHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C(C#N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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